Ghrih-A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Growth Hormone Release Inhibiting Hormone can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: In industrial settings, Growth Hormone Release Inhibiting Hormone is produced using recombinant DNA technology. This involves inserting the gene encoding the hormone into bacterial or yeast cells, which then express the hormone. The hormone is subsequently purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Growth Hormone Release Inhibiting Hormone undergoes various chemical reactions, including:
Oxidation: The methionine residues in the hormone can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the hormone can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced forms of the hormone with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Growth Hormone Release Inhibiting Hormone has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cell proliferation and neurotransmission.
Medicine: Used in the treatment of acromegaly, a condition characterized by excessive growth hormone secretion.
Industry: Employed in the production of diagnostic kits and as a research tool in various biochemical assays.
Mechanism of Action
Growth Hormone Release Inhibiting Hormone exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of growth hormone, insulin, and glucagon by reducing cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. The hormone also modulates neurotransmission and cell proliferation through its interaction with these receptors .
Comparison with Similar Compounds
Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone.
Insulin-like Growth Factor (IGF): Mediates the effects of growth hormone.
Vasoactive Intestinal Peptide (VIP): Shares structural similarities and has overlapping functions.
Uniqueness: Growth Hormone Release Inhibiting Hormone is unique in its ability to inhibit the release of multiple hormones, including growth hormone, insulin, and glucagon. This broad inhibitory effect distinguishes it from other similar compounds that typically have more specific actions .
Properties
IUPAC Name |
(4S,7S,13S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62?,63?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLMOGPVYXJNR-SKKMFIITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O19S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1637.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61950-59-2 |
Source
|
Record name | Somatostatin, trp(8)-cys(14)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061950592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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